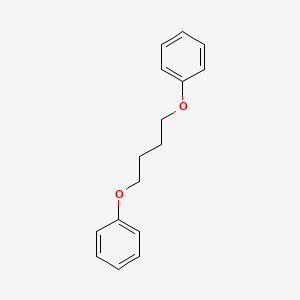

1,4-Diphenoxybutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99254. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenoxybutoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVVWYMWJBCMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188151 | |

| Record name | Benzene, 1,1'-(1,4-butanediylbis(oxy))bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3459-88-9 | |

| Record name | Benzene, 1,1'-(1,4-butanediylbis(oxy))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3459-88-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1,4-butanediylbis(oxy))bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diphenoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Diphenoxybutane: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 1,4-diphenoxybutane (CAS No. 3459-88-9), a symmetrical diaryl ether. This document is intended for researchers, chemists, and professionals in drug development and materials science. It delves into the molecule's core chemical and physical properties, offers a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, and discusses its potential applications as a molecular scaffold and linker. The guide emphasizes the causal relationships behind experimental procedures, ensuring a blend of theoretical knowledge and practical application. All data and protocols are grounded in authoritative references to ensure scientific integrity.

Molecular Structure and Identification

This compound is an organic compound characterized by a central four-carbon aliphatic chain (butane) linked at its terminal positions to two phenoxy groups through ether linkages. This structure imparts a combination of flexibility from the butyl chain and rigidity and aromaticity from the phenyl rings.

The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 3459-88-9 | [1] |

| Molecular Formula | C₁₆H₁₈O₂ | ECHEMI[1] |

| Molecular Weight | 242.31 g/mol | ECHEMI[1] |

| IUPAC Name | This compound | - |

| Canonical SMILES | C1=CC=C(C=C1)OCCCCOC2=CC=CC=C2 | - |

| InChIKey | PMVVWYMWJBCMMI-UHFFFAOYSA-N | - |

graph "1_4_Diphenoxybutane_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; O1 [label="O"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; O2 [label="O"]; C6 [label="C"];

// Benzene Ring 1 B1_C1 [label="C"]; B1_C2 [label="C"]; B1_C3 [label="C"]; B1_C4 [label="C"]; B1_C5 [label="C"]; B1_C6 [label="C"];

// Benzene Ring 2 B2_C1 [label="C"]; B2_C2 [label="C"]; B2_C3 [label="C"]; B2_C4 [label="C"]; B2_C5 [label="C"]; B2_C6 [label="C"];

// Butane Chain C2 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0];

// Ether Linkages O1 -- C2 [len=1.0]; O2 -- C5 [len=1.0];

// Phenyl Group 1 Attachment O1 -- B1_C1 [len=1.0]; B1_C1 -- B1_C2; B1_C2 -- B1_C3; B1_C3 -- B1_C4; B1_C4 -- B1_C5; B1_C5 -- B1_C6; B1_C6 -- B1_C1;

// Phenyl Group 2 Attachment O2 -- B2_C1 [len=1.0]; B2_C1 -- B2_C2; B2_C2 -- B2_C3; B2_C3 -- B2_C4; B2_C4 -- B2_C5; B2_C5 -- B2_C6; B2_C6 -- B2_C1;

// Positioning - Manual adjustments for clarity B1_C1 [pos="0,0!"]; O1 [pos="1.5,0!"]; C2 [pos="2.5,0.5!"]; C3 [pos="3.5,-0.5!"]; C4 [pos="4.5,0.5!"]; C5 [pos="5.5,-0.5!"]; O2 [pos="6.5,0!"]; B2_C1 [pos="8,0!"]; }

Caption: 2D skeletal structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its molecular structure. The presence of two phenyl groups makes it a relatively nonpolar, hydrophobic molecule, while the ether linkages provide sites for hydrogen bonding with proton donors. The butyl chain allows for significant conformational flexibility.

| Property | Value | Notes |

| Physical State | Solid | Expected at room temperature |

| Boiling Point | ~385.5 °C at 760 mmHg | Predicted value |

| Melting Point | 98-100 °C | - |

| Solubility | Insoluble in water. Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | - |

| Density | ~1.07 g/cm³ | Predicted value |

Anticipated Spectroscopic Profile

-

¹H NMR (Proton NMR): The spectrum is expected to be symmetrical.[2]

-

~6.8-7.3 ppm: A set of multiplets corresponding to the 10 aromatic protons on the two phenyl rings.

-

~4.0 ppm: A triplet corresponding to the 4 protons of the two methylene groups adjacent to the oxygen atoms (-O-CH₂ -). The signal is shifted downfield due to the deshielding effect of the electronegative oxygen.

-

~1.9 ppm: A multiplet (likely a quintet) corresponding to the 4 protons of the two central methylene groups (-CH₂-CH₂ -).

-

-

¹³C NMR (Carbon NMR):

-

~159 ppm: Ipso-carbon of the phenyl ring attached to oxygen (C-O).

-

~114-130 ppm: Signals for the remaining aromatic carbons.

-

~67 ppm: Signal for the carbons adjacent to the oxygen atoms (-C H₂-O).

-

~26 ppm: Signal for the central carbons of the butane chain (-CH₂-C H₂-).

-

-

Infrared (IR) Spectroscopy:

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

3000-2850 cm⁻¹: Aliphatic C-H stretching.

-

~1600 and ~1500 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1240 cm⁻¹: Strong, characteristic aryl-alkyl ether C-O asymmetrical stretching.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 242.31, corresponding to the molecular weight of the compound.

-

Key Fragments: Expect fragmentation patterns involving cleavage of the ether bond or the butane chain, leading to fragments such as the phenoxy radical (m/z = 93) and related structures.

-

Synthesis and Purification

The most direct and reliable method for preparing this compound is the Williamson ether synthesis . This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[3]

Causality of Experimental Design

The chosen protocol is a double Williamson ether synthesis.

-

Nucleophile Generation: Phenol is not nucleophilic enough to displace a halide. A base (potassium carbonate) is used to deprotonate the phenol, forming the much more reactive potassium phenoxide in situ. Potassium carbonate is a moderately strong base that is easy to handle and less hazardous than alternatives like sodium hydride.[4]

-

Electrophile: 1,4-Dichlorobutane is selected as the electrophile. It is a primary alkyl halide, which is ideal for Sₙ2 reactions as it minimizes the competing E2 elimination reaction.[5] 1,4-Dibromobutane is also a suitable, albeit more reactive and expensive, alternative.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is required. These solvents can dissolve the ionic phenoxide intermediate but do not have acidic protons that would re-protonate the nucleophile.

-

Heat: The reaction is heated under reflux to increase the reaction rate, ensuring completion within a reasonable timeframe.

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Phenol (2.1 eq.)

-

1,4-Dichlorobutane (1.0 eq.)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq.)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (2.1 eq.), finely powdered potassium carbonate (2.5 eq.), and anhydrous acetone.

-

Addition of Electrophile: Begin stirring the suspension and add 1,4-dichlorobutane (1.0 eq.) to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material (1,4-dichlorobutane) is consumed.

-

Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts (K₂CO₃ and the KCl byproduct) through a pad of celite, washing the filter cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator to yield the crude product.

-

Aqueous Workup: Dissolve the crude residue in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with 1M NaOH solution (to remove any unreacted phenol), deionized water, and finally with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

-

Validation: The identity and purity of the final product must be confirmed by the spectroscopic methods outlined in Section 3.0 and by melting point analysis.

Applications in Research and Drug Development

While this compound is not itself a therapeutic agent, its structure is of significant interest to medicinal chemists and material scientists. Organic scaffolds like dihydropyridines are known for their vast pharmaceutical applications.[6][7] The this compound structure serves as a valuable non-polar, flexible linker.

-

Molecular Scaffolding: The butane chain provides a defined four-carbon separation between two aromatic systems. This is a common strategy in drug design for creating bivalent ligands that can simultaneously interact with two binding sites on a protein or receptor, often leading to enhanced affinity and selectivity.

-

Linker in Prodrugs and Probes: The flexible and lipophilic nature of the linker can be used to improve the pharmacokinetic properties of a drug, such as membrane permeability. The ether bonds are generally stable under physiological conditions but can be designed for cleavage under specific enzymatic or chemical triggers.

-

Precursor in Materials Science: Symmetrical diaryl ethers are building blocks for polymers and other advanced materials. For instance, related structures like 1,4-diphenylbutane are used as precursors for constructing polycyclic aromatic hydrocarbons with interesting optoelectronic properties.[8] Similarly, the phenoxy groups in this compound could be functionalized to create more complex macromolecular architectures.

Safety, Handling, and Disposal

Proper handling of this compound and its precursors is essential for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

| Aspect | Guideline | Source |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat. | - |

| Handling | Use in a well-ventilated area or a fume hood. Keep away from heat, sparks, and open flames. Avoid formation of dust and aerosols. Take precautionary measures against static discharge. | - |

| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents. | - |

| First Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | - |

| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. | - |

| Environmental Hazards | Harmful to aquatic life with long-lasting effects. Avoid release to the environment. | - |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | - |

References

-

University of Colorado, Boulder. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether? Retrieved from [Link]

-

Zhang, Z., et al. (2000). Clean procedure for synthesis of substituted diphenyl ethers via williamson reaction in ionic liquid. ResearchGate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Study.com. (n.d.). Why can't the Williamson ether synthesis be used to prepare diphenyl ether? Retrieved from [Link]

-

MOLBASE. (n.d.). 4-phenoxybutoxybenzene 3459-88-9. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Butane, 1,4-diethoxy- (CAS 13344-00-8). Retrieved from [Link]

-

SpectraBase. (n.d.). (-)-(2R,3R)-2,3-DIHYDROXY-1,4-DIPHENYLBUTANE-1,4-DIONE. Retrieved from [Link]

-

FAQ. (n.d.). What is the application of 1,4-Dichlorobutane in organic synthesis and medicine? Retrieved from [Link]

-

ATB. (n.d.). 1,4-DIPHENYLBUTANE. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4-Diphenoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenoxybutane-1,4-diol. Retrieved from [Link]

-

PubChem. (n.d.). p-nitrophenyl N-acetyl-beta-D-glucosaminide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0271452). Retrieved from [Link]

-

Makam, P., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dichlorobenzene. Retrieved from [Link]

-

NCBI Bookshelf. (2012). Table 4-2, Physical and Chemical Properties of 1,4-Dioxane. Retrieved from [Link]

-

Sharma, A., et al. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. homework.study.com [homework.study.com]

- 6. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. 1,4-Diphenylbutane|High-Quality Research Chemical [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 1,4-Diphenoxybutane

This guide provides a comprehensive overview of the synthesis of 1,4-diphenoxybutane, tailored for researchers, scientists, and professionals in drug development. The content delves into the core chemical principles, offers a detailed experimental protocol, and emphasizes safety and analytical validation, reflecting field-proven insights and best practices.

Introduction: The Significance of this compound

This compound is a symmetrical ether that serves as a valuable building block in various fields of chemical synthesis. Its structure, featuring two phenyl rings linked by a flexible four-carbon chain, imparts unique properties that make it a target of interest in materials science and medicinal chemistry. Understanding its synthesis is a foundational exercise for organic chemists, offering practical experience with one of the most fundamental reactions in organic chemistry: the Williamson ether synthesis.

The Synthetic Cornerstone: Williamson Ether Synthesis

The most common and reliable method for preparing this compound is the Williamson ether synthesis.[1][2][3][4] This venerable reaction, developed by Alexander Williamson in 1850, forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

Reaction Mechanism and Rationale

The synthesis of this compound involves the reaction of two equivalents of a phenoxide ion with one equivalent of a 1,4-dihalobutane. The key steps are:

-

Deprotonation of Phenol: Phenol, a weak acid, is treated with a strong base (e.g., sodium hydroxide or potassium hydroxide) to generate the sodium or potassium phenoxide ion. This step is crucial as the phenoxide ion is a much stronger nucleophile than the neutral phenol molecule.[5]

-

Nucleophilic Attack: The highly reactive phenoxide ion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the 1,4-dihalobutane (e.g., 1,4-dibromobutane or 1,4-dichlorobutane). This occurs in a concerted SN2 fashion, where the nucleophile attacks from the backside of the carbon-halogen bond, leading to the displacement of the halide ion (a good leaving group) and the formation of a new carbon-oxygen bond.[1]

-

Second Substitution: The resulting intermediate, 4-phenoxybutyl halide, still possesses a reactive carbon-halogen bond. A second phenoxide ion then performs another SN2 attack on the terminal carbon, displacing the remaining halide ion to form the final product, this compound.

The choice of a primary alkyl halide, such as 1,4-dibromobutane, is critical. Secondary and tertiary halides are prone to elimination reactions (E2) under basic conditions, which would lead to the formation of unwanted alkene byproducts.[1]

Optimizing Reaction Conditions: The Role of Phase-Transfer Catalysis

A significant challenge in the Williamson ether synthesis is the mutual insolubility of the reactants. The ionic phenoxide is typically soluble in an aqueous or polar phase, while the organic halide is soluble in a nonpolar organic phase. To overcome this, a phase-transfer catalyst (PTC) is often employed.[6][7][8]

A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.[6][9] The large, nonpolar organic groups of the PTC cation make the ion pair soluble in the organic solvent.[10] This technique accelerates the reaction rate and allows for milder reaction conditions, often eliminating the need for strictly anhydrous solvents.[6][7]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Phenol | 94.11 | 5.0 g | 53.1 | 2.2 |

| 1,4-Dibromobutane | 215.90 | 5.0 g | 23.2 | 1.0 |

| Sodium Hydroxide | 40.00 | 4.25 g | 106.3 | 4.6 |

| Tetrabutylammonium Bromide | 322.37 | 0.75 g | 2.3 | 0.1 |

| Toluene | - | 50 mL | - | - |

| Diethyl Ether | - | 100 mL | - | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate | - | 5 g | - | - |

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenol (5.0 g), sodium hydroxide (4.25 g), tetrabutylammonium bromide (0.75 g), and toluene (50 mL).

-

Initiation: Stir the mixture vigorously at room temperature for 15 minutes to facilitate the formation of sodium phenoxide.

-

Addition of Alkyl Halide: Add 1,4-dibromobutane (5.0 g) to the flask.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-90°C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting materials.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add 50 mL of deionized water to the flask and transfer the contents to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.[2][9]

-

Washing: Wash the combined organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine (saturated NaCl solution).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.[2]

Purification

The crude this compound can be purified by recrystallization.[2]

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If the product does not readily crystallize upon cooling, add deionized water dropwise until turbidity persists.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Safety Precautions: Handling Hazardous Reagents

Phenol:

-

Hazards: Highly toxic, corrosive, and rapidly absorbed through the skin, which can be fatal.[11][12][13] It can cause severe burns and damage to the central nervous system, liver, and kidneys.[13]

-

Precautions: Always handle phenol in a well-ventilated chemical fume hood.[12][14] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and heavy-duty gloves (butyl rubber or neoprene are recommended; nitrile gloves offer poor protection).[11][14] Ensure immediate access to an emergency shower and eyewash station.[13] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[12][13]

1,4-Dibromobutane:

-

Hazards: It is a lachrymator and is harmful if swallowed or inhaled. It can cause skin and eye irritation.

-

Precautions: Handle in a fume hood. Wear standard PPE, including gloves, safety glasses, and a lab coat. Avoid breathing vapors.

Sodium Hydroxide:

-

Hazards: Corrosive and can cause severe burns to skin and eyes.

-

Precautions: Wear safety goggles and gloves. Handle with care to avoid creating dust.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are essential:

-

Melting Point: The purified product should have a sharp melting point. The literature value for this compound is approximately 98-100 °C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides definitive structural information. The expected signals for this compound are:

-

A multiplet around 7.2-7.3 ppm corresponding to the aromatic protons on the phenyl rings.

-

A triplet around 6.9 ppm for the aromatic protons ortho to the oxygen.

-

A triplet around 4.0 ppm for the methylene protons adjacent to the oxygen atoms (-O-CH₂-).

-

A multiplet around 2.0 ppm for the central methylene protons (-CH₂-CH₂-).

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic C-O-C stretching vibrations for the ether linkage (typically in the 1250-1000 cm⁻¹ region) and absorptions corresponding to the aromatic C-H and C=C bonds.

Mechanistic Visualization

Caption: Mechanism of the Williamson ether synthesis for this compound.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a robust and instructive procedure. By understanding the underlying SN2 mechanism, optimizing reaction conditions with phase-transfer catalysis, and adhering to rigorous safety and purification protocols, researchers can reliably produce this valuable chemical compound. The analytical characterization techniques outlined are essential for verifying the structure and purity of the final product, ensuring its suitability for downstream applications in research and development.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

JETIR. Contribution of phase transfer catalyst to green chemistry: A review. [Link]

-

Hill, J. W., & Corredor, J. (1977). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 54(3), 184. [Link]

-

Slideshare. Phase transfer catalysis. [Link]

-

University of Missouri-St. Louis. The Williamson Ether Synthesis. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

-

SUNY Oneonta. Experiment 06 Williamson Ether Synthesis. [Link]

-

Washington State University. HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For Phenol. [Link]

-

Monash University. Phenol - OHS Information Sheet. [Link]

-

Edubirdie. Williamson Ether Synthesis. [Link]

-

Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]

-

Carl ROTH. Phenol - Safety Data Sheet. [Link]

-

UC Berkeley Environment, Health & Safety. Phenol: Hazards and Precautions. [Link]

-

Cambridge University Press. Williamson Ether Synthesis. [Link]

-

Arkat USA. Unexpected course of a Williamson ether synthesis. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Unknown. Williamson Ether Synthesis. [Link]

-

Bronson, T. (2020). Williamson Ether Synthesis. YouTube. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. jetir.org [jetir.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Phase transfer catalysis | PPTX [slideshare.net]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. youtube.com [youtube.com]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. monash.edu [monash.edu]

- 13. ehs.berkeley.edu [ehs.berkeley.edu]

- 14. ehs.yale.edu [ehs.yale.edu]

1,4-Diphenoxybutane CAS number and molecular weight

An In-Depth Technical Guide to 1,4-Diphenoxybutane

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the properties, synthesis, and potential applications of this compound.

Introduction and Core Identification

This compound is a symmetrical diether characterized by a central four-carbon aliphatic chain flanked by two phenoxy groups. This structure imparts a unique combination of flexibility from the butyl chain and rigidity and aromaticity from the phenyl rings. While not as extensively studied as some other bifunctional molecules, its architecture makes it an intriguing candidate for various applications in materials science, organic synthesis, and potentially as a molecular scaffold or linker in medicinal chemistry. Understanding its fundamental properties is the first step toward unlocking its potential.

Physicochemical and Structural Data

A clear understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes its key identifiers and characteristics.

| Property | Value | Source |

| CAS Number | 3459-88-9 | [1] |

| Molecular Formula | C₁₆H₁₈O₂ | [2] |

| Molecular Weight | 242.31 g/mol | Calculated |

| IUPAC Name | This compound | |

| Synonyms | 4-phenoxybutoxybenzene | [2] |

| Monoisotopic Mass | 242.13068 Da | [2] |

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This method is reliable and offers a straightforward route to the target molecule. The rationale behind this synthetic choice is the high efficiency and selectivity of the reaction between an alkoxide and a primary alkyl halide.

Synthetic Scheme

The overall reaction involves the deprotonation of phenol to form sodium phenoxide, which then acts as a nucleophile, attacking both ends of a 1,4-dihalobutane, such as 1,4-dibromobutane.

Caption: Synthetic workflow for this compound via Williamson ether synthesis.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating by including in-process checks and purification steps that ensure the identity and purity of the final product.

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

1,4-Dibromobutane

-

Ethanol (as solvent)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Phenoxide Formation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (2.2 equivalents) in ethanol.

-

Carefully add a solution of sodium hydroxide (2.2 equivalents) in water to the flask. The addition should be slow to control any exotherm.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of sodium phenoxide. The clarity of the solution can be an initial indicator of reaction progression.

-

-

Nucleophilic Substitution:

-

To the solution of sodium phenoxide, add 1,4-dibromobutane (1.0 equivalent) dropwise.

-

Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

-

Work-up and Extraction:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and diethyl ether. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove any unreacted phenol), and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

-

Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy groups and the aliphatic protons of the butyl chain. The symmetry of the molecule will simplify the spectrum.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct peaks for the different carbon environments in the aromatic rings and the aliphatic chain.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic C-O-C stretching vibrations for the ether linkages and C-H stretching for the aromatic and aliphatic moieties.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z = 242.31.

Potential Applications in Research and Drug Development

The structure of this compound suggests several potential applications for researchers:

-

Linker Chemistry: The terminal phenoxy groups can be functionalized, allowing this compound to be used as a flexible linker in the synthesis of more complex molecules, such as bivalent ligands or PROTACs in drug discovery.

-

Scaffold for Medicinal Chemistry: The core structure can serve as a scaffold for the development of new chemical entities. The aromatic rings can be substituted to modulate the pharmacological properties of the resulting compounds.

-

Materials Science: The combination of rigid and flexible components makes it a candidate for the synthesis of polymers and liquid crystals with specific thermal or optical properties.

Caption: Potential research applications of this compound.

Safety and Handling

As with any chemical, appropriate safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a molecule with a straightforward synthesis and a structure that lends itself to a variety of chemical applications. Its well-defined physicochemical properties, including a CAS number of 3459-88-9 and a molecular weight of 242.31 g/mol , provide a solid foundation for its use in both academic and industrial research. The protocols and insights provided in this guide are intended to facilitate its synthesis, characterization, and exploration in the development of new materials and potential therapeutic agents.

References

-

PubChemLite. This compound (C16H18O2). [Link]

Sources

solubility of 1,4-Diphenoxybutane in common solvents

An In-depth Technical Guide Solubility Profile of 1,4-Diphenoxybutane: A Theoretical and Practical Guide for Researchers

Abstract

This compound is a molecule of interest in various chemical and pharmaceutical research fields, notable for its diaryl ether structure connected by a flexible alkyl chain. Understanding its solubility in common laboratory solvents is a critical first step in reaction design, purification, formulation, and drug delivery system development. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed, field-proven experimental protocol for its quantitative determination, and guidance on data interpretation. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology required to accurately characterize the solubility of this and similar compounds.

Introduction: The Molecular Architecture of this compound

This compound possesses a distinct molecular structure that dictates its physicochemical properties. It consists of a central, flexible four-carbon (butane) chain linking two rigid, bulky phenoxy groups (-O-Ph).

-

Ether Functionalities: The two ether linkages (C-O-C) introduce polarity into the molecule due to the electronegativity of the oxygen atoms, creating localized dipole moments.[1][2] These oxygen atoms can act as hydrogen bond acceptors, a crucial factor when considering solubility in protic solvents.[1][2][3]

-

Aromatic Rings: The phenyl groups are non-polar and hydrophobic. Their presence significantly increases the molecular weight and contributes to strong van der Waals forces (specifically, π-π stacking interactions) between solute molecules.

-

Alkyl Chain: The butane linker provides conformational flexibility, distinguishing it from more rigid molecules.

This combination of polar ether groups and large non-polar aromatic regions results in a molecule of low overall polarity, which is fundamental to predicting its solubility behavior.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] This means that substances with similar intermolecular forces and polarity are more likely to be soluble in one another. For this compound, we can anticipate the following trends.

Intermolecular Forces and Solvent Selection

The solubility of this compound is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

-

In Polar Protic Solvents (e.g., Water, Methanol): These solvents are characterized by strong hydrogen bonding networks. While the ether oxygens of this compound can accept hydrogen bonds from water, the large, hydrophobic phenyl and butyl components cannot effectively integrate into the solvent's H-bonding structure.[2][6] Breaking the strong solvent-solvent bonds to accommodate the large non-polar molecule is energetically unfavorable, leading to poor solubility .

-

In Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents have significant dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, engage in dipole-dipole interactions with the ether linkages of the solute. Solvents like THF, being an ether itself, are expected to be good solvents.[3][7] We can predict moderate to good solubility in these solvents.

-

In Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents primarily interact through weaker London dispersion forces. The large non-polar surface area of this compound allows for significant van der Waals interactions with these solvents. Aromatic solvents like toluene are particularly effective due to potential π-π interactions with the phenyl rings. Therefore, high solubility is expected in these solvents.[7]

The diagram below illustrates the key molecular features of this compound that influence its interactions with different solvent types.

Caption: Key molecular features of this compound and their interactions.

Table of Common Solvents for Screening

The following table provides properties of common laboratory solvents to aid in the selection of candidates for experimental solubility determination.

| Solvent | Formula | Relative Polarity[8] | Dielectric Constant (20°C)[9] | Type | Predicted Solubility of this compound |

| Water | H₂O | 1.000 | 80.1 | Polar Protic | Very Low |

| Methanol | CH₃OH | 0.762 | 32.7 | Polar Protic | Low |

| Ethanol | C₂H₅OH | 0.654 | 24.5 | Polar Protic | Low to Moderate |

| Acetone | C₃H₆O | 0.355 | 20.7 | Polar Aprotic | Moderate |

| Acetonitrile | C₂H₃N | 0.460 | 37.5 | Polar Aprotic | Moderate |

| Tetrahydrofuran (THF) | C₄H₈O | 0.207 | 7.5 | Polar Aprotic | High |

| Dichloromethane (DCM) | CH₂Cl₂ | 0.309 | 9.1 | Non-Polar | High |

| Toluene | C₇H₈ | 0.099 | 2.4 | Non-Polar (Aromatic) | Very High |

| Hexane | C₆H₁₄ | 0.009 | 1.9 | Non-Polar (Aliphatic) | High |

Experimental Protocol: Quantitative Solubility Determination

While theoretical predictions are invaluable, they must be confirmed by empirical data. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[10]

Causality Behind the Method

This protocol is designed to create a saturated solution at a constant temperature, allow it to reach equilibrium, and then accurately measure the concentration of the dissolved solute.

-

Excess Solute: Using a clear excess of the solid ensures that the solution achieves saturation.

-

Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for reproducibility and accuracy.[5][11]

-

Equilibration Time: Sufficient time for agitation is required to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Phase Separation: It is crucial to separate the undissolved solid from the saturated liquid phase without altering the temperature or concentration before analysis.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of this compound (e.g., 100-200 mg) to several vials (e.g., 4 mL glass vials with screw caps). The amount should be visibly in excess of what is expected to dissolve.

-

To each vial, add a known volume (e.g., 2.0 mL) of the selected solvent.

-

Include a small magnetic stir bar in each vial.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or on a multi-position stirring plate within a thermostated incubator (e.g., at 25°C).

-

Agitate the slurries at a constant speed for a predetermined period (a 24-48 hour period is common to ensure equilibrium).

-

-

Phase Separation:

-

Turn off agitation and allow the vials to remain undisturbed at the set temperature for at least 1-2 hours to let the excess solid settle.

-

Carefully draw the supernatant using a syringe. Immediately filter it through a syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for broader compatibility) into a clean, pre-weighed vial. This step must be performed quickly to minimize temperature fluctuations and solvent evaporation.

-

-

Analysis (Example using HPLC):

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them by a validated HPLC-UV method.

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase or a suitable solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

-

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for determining the solubility of this compound.

Safety, Handling, and Disposal

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[12][13]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

The solubility of this compound is governed by its unique structure, which combines polar ether functionalities with large, non-polar aromatic and alkyl groups. Theoretical principles strongly suggest poor solubility in polar protic solvents like water, and moderate to high solubility in polar aprotic and non-polar organic solvents, particularly those that are aromatic in nature. This guide provides the necessary theoretical foundation and a detailed, validated experimental protocol to empower researchers to quantitatively determine the solubility of this compound in solvents relevant to their work. Accurate solubility data is a non-negotiable prerequisite for successful chemical synthesis, purification, and formulation development.

References

- Vertex AI Search. (n.d.). Ethers: Structure, Properties, and Reactions | Solubility of Things. Retrieved from google.com/grounding-api-redirect/AUZIYQHsm_Dlz105lyMfnrw6-R5OCxtlWuWA08QcJbpVOYLOO1nOC-TInWC90ii5bkMGSD5M0EvmQjnUalRdl2ypbk-l6clYnKKLEOAWcKF1JnGOvSPISHP84QWhobKx1jFiQytHocezqTC1WtNfHzGUQrbnq4N555niJrMIFVzxEPTveipdL_LUXc4=

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from google.com/grounding-api-redirect/AUZIYQFpGsVtIEpqhs_3bWvusW_3xK4PVY_uXosJFEAqVbZDaZU-0ZtKjNdkuxA4fCKqOzsTDKCa2CvI6rAvuY-5ceoqhXl8brdfQ0WyYezJlMkepuUj9X0XefF26QWcQ-jXllfnH6Ef3w5p7EVYKa5sh58y3YrmDCvHLYBDTTqvnLDTbUaW7CejbZU=

- EBSCO. (n.d.). Ethers | Research Starters. Retrieved from google.com/grounding-api-redirect/AUZIYQGFN_IC-uXiBt9RCROUKvmXYwO-UTtBwGB_3u7uDv-5Thw-13qvL3ztJcOyX-TmZIAqGUy6eLy3Yk8PzzWuCudzi_88jTVU8MGpRed3cXN673oL0wWtyLXEBXf6oXmFmKZyBtPlppyWRJeJKPlWdnrPyGFl

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from google.com/grounding-api-redirect/AUZIYQEsT5_fre6cfD18y6l9YcVKl1W8R7HkjTWHJyilfdQKUVM9oPk2THsr8B7wEThZueP8TgeGLb5qDPATu2zijxV_4QNdT7jT0Wd1HMN7B1JqUc4HZkIuWw2xZ5mpXgT4FDRuqlNx

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- BYJU'S. (n.d.). Ethers. Retrieved from google.com/grounding-api-redirect/AUZIYQEcJ2BvAtMbroKPswHT0Y6F_KWLYvPysBiCu1ZeQ5wfn2m1yYeLEcQ2kjMVrGls-gHUDdW6K8DRd1THtbLf26WIB2N9MY3g2b9sKyHA3lEvAUKvlbmCa_WR

- Alfa Chemistry. (n.d.). Ethers. Retrieved from google.com/grounding-api-redirect/AUZIYQEabdG2wXUQPNcRLx1cQxDy5e4GmGXBK3Pghni-v1-9Wcx5_ywtTc7pgo_CVPv3jSn4CtvnucOTDaU2x6AnifmKleUq6w4zixLUIzRS31No-hl0RSCfD_lmWiWbQN1mKNQOHMMNzPMeVf0vTE5jZr-k

- Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Retrieved from google.com/grounding-api-redirect/AUZIYQH58PE53FqEHDp4tM6lsJnJx52M11zk_DXHbIgpmbfspKeiOdvdIQeFQf4IB--0kvBF07Lh_FIKFlEgZu1MSTimSdqhB6lW5L8A2m8XxVdvbwtnjouQkOwFYipTJRsWIq7d52MZTHbZ7-HUoKMRO4fn6IblyAP2fM8N_ZJosH2ccSsObAVk71qUTkiubZwzr71o2PG50eRYfL8qeyF9EeDpuqD_VEhjRPYtxBFUlcmv_BDUOg8gyLPvOou838a8AqZXtDodSBHi7Uh145x_LScKLOBROXbFVQ==

- Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from google.com/grounding-api-redirect/AUZIYQE1WfWmQu-6HEz-81u06_1Jx_bhzMzKhfW9qR1sZxzsZ1wFyN0FMcCuuxhlA5P9g3PLbKxy0ilyuXDK5SJ5egoIqFyEbQncUJfw4SPDluKjP8hgQZJCKEVaWmnkkxIoqDKZGNG7-frJ-jd-LIZzOtqs-EVsbtm4QXW2ZeDa7EITZeXXs53mGcyO

-

Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds. Retrieved from [Link]

- Cole, G. M., et al. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from google.com/grounding-api-redirect/AUZIYQGnr2ePxfRVnigf4mhmrE3oHzXgohAUBKF6-ddLh4_tivYarVlujKxfiR_vxXSHNEyBUdSW_YVcA9JzMRkUhNC4MRdQCkeomHqmzEu9IXLHH2qqzJtc0Sw12P8t5LBfqw-Vvj0cu4hMUiZN-AmmEbo=

- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET - 1,4-Dichlorobutane. Retrieved from google.com/grounding-api-redirect/AUZIYQHj7MO1AWqjUtdC_bMmq8MUzWISvXMRJo-Pp8owaOwudEDBGyyeK3yxxDABEN0IagXtPLLq_tKId2eTCyeWX7HHPghuMimNUMd-4K2GvLyELTN44iEww8V5lUSrXqqSNQpz64PvNIlu8aFSVXc4w4jN

-

ACS Publications. (n.d.). The Solubility of Aromatic Hydrocarbons in Water 1. Retrieved from [Link]

- National Institutes of Health. (n.d.). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Retrieved from google.com/grounding-api-redirect/AUZIYQHE2WSozesIToVBei6dRIppdlxeJzGyau7x78Z7U-M4m1yX4hZpy-H0HX8K82wE6COg4VRrD9oxDF6ctowd1HCU6wpRR09pgNEQfMnKiq0rVELDNbKtRBQ27tOPQkw1HZE7TVpNWHr4oybxzOuw

-

Cheméo. (n.d.). Chemical Properties of Butane, 1,4-dimethoxy- (CAS 13179-96-9). Retrieved from [Link]

-

ResearchGate. (2025, August 7). Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. Retrieved from [Link]

- Fisher Scientific. (2024, April 2). SAFETY DATA SHEET - 1,4-Diphenoxybenzene. Retrieved from google.com/grounding-api-redirect/AUZIYQEc418fJISe35bVZmslanuFE85n83xuWwiCyJjW38njerfg3cTAmw5M3Iav2fcJs3VlBhfUQ3dqeMGxleiPaxTxcb3Fa87TwWiNCg_LnOW11Ci4DnmMbOIJsEthgqgVYBHFPnT6W2rbhvzZHDjnKI8VQeebjei8RoA6KY00lsemdfmgE0ebrsmaHUQulv8WsnXk8LzO_wZMqQFsoc3uC7IRss3CPiEvyQ7s7hunHG5bCUNncBxduoBFflZf-CoOKPGl0zsD6buMcpWplwmQXcE

- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - 1,4-Diethoxybenzene. Retrieved from google.com/grounding-api-redirect/AUZIYQHll01FtHxBwKw63M3AuF6dgVrp4Ew_TJtct5tkVf42A0DfWHdL7mt8iaqrg9QMS5ZO3K9epuQANidnP0PEy9IgAuyei6ZKasnm8csly4l_g_kYxHW3efpxtb26SaoDw4QXhHKgCFsMkSuh7fz-bWXrV0dOxEC_I-szhqDUyqmn8oNM8Wi4qAv0P8DcMsA-0wZ5BhJmPTJz1nvMqBVnwQQZRBfTa5xVLqotNNVYKJSebCILm0k-qFBkFnkc3nUwZ10xS3HTu3mzRh4cHXBm

-

Jouyban, A., Shayanfar, A., & Acree, W. E. (2010). Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. Fluid Phase Equilibria, 293(1), 47-58. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Diphenylbutane. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenoxybutane-1,4-diol. Retrieved from [Link]

- Covetrus. (n.d.). Material Safety Data Sheet - Diphenoxylate Hydrochloride and Atropine Sulfate Oral Solution USP. Retrieved from google.com/grounding-api-redirect/AUZIYQHF-mwQwSqXruBSaAnTBqV0IIdpi4mABJDeYaU2b_x5pXyWyuEIntUP3bvRXlMQHO6d1evMQLdFIWbT0HYfpbGO0xVIK_aHr8WuSiqFhU28EMMO4LYicXq5viLiN_46m5W33-220buTaF5EP_ZCPRN8iOWh

-

Murov, S. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from google.com/grounding-api-redirect/AUZIYQFMjRDvaxvPO7a82utGO-8t2jzXu4O2AXM_LLaExjiCTQCuOovdnl0j1aVd73fuGyelPH_WGzd2pFiqwRbdIGtL17XxkyZhwgTDxYHn0Z2qg4gqaAJU0FzH-b8WqrkuMtobpBBjSlYsSdm_P0AZlTCMKQNaMUeN01Vx_YGCc6wQHD39cmAYx3vPiIcHEg==

- Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Diisocyanatobutane. Retrieved from google.com/grounding-api-redirect/AUZIYQGRU6wjKxUxmFfCsKL-erhPl7-K9vXEKDVnGVOjOl90PmlU66X_N44iFLvgjuLhHY2eVscA83TTKsy63IrcwNtQRqzttghqZvuXyxCpDi5zF4RnZRAjHjSKOsaC-MUbPKKori0G9-Pq9_YIakEbPiA87MoN4VurI8X-cPqVhw5IeUkorDxtoORPALNMlCj59AkcQjEbhITr_YxVIK76qiEm0fFXPrThjQxEHPFhWElmKzgqeGTfyYZXwX4flNboGf-XnqsFOAQKGYEvIPhm1szqm7TwzXtFXo2VtWhl0uHakyR1J4FXLyXv2o3XCX9E81tBePeIJuO4508CtYsm558V7Ccy-E-qFQdYPeMinmcCBUAFBHccjM3Wj-va0LNDHrhIBE-5Z7KAEdYR-Z1PoNTuuUQFW5BYOkW31tP9iDY72_yXkV4kDaxL02c=

-

ResearchGate. (n.d.). Solubility Determination and Preferential Solvation of Diphenoxylate in Aqueous Cosolvent Solutions of Ethanol, Acetonitrile, Methanol, and Isopropanol. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. Retrieved from google.com/grounding-api-redirect/AUZIYQG8NNNh3TELiAb5IlWzoEgAKwUsEhBsyZ1SLg3GzgpTeWCgyEnAPg-7yJRL5piCMsLFylzlLjee4YLP0GZR4Mq39CZjBSgBTP9yaxOFw9-wO3Q8FpFSV4f6HZLXuxwk7E6PZQtg1ne87xAIXUaSnhERecpG50TjQHL55r1CcT0yGpS0fHHxw6bK8kArZI4t4OyKPVOR4NPK0Q2fSjwqHgRefCNrZ5Jg7zGH9xYzKzIM8yY=

Sources

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. www1.chem.umn.edu [www1.chem.umn.edu]

- 10. researchgate.net [researchgate.net]

- 11. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide on the Safe Handling of 1,4-Diphenoxybutane

Preamble: The Principle of Informed Prudence in Chemical Research

In the pursuit of scientific discovery, particularly within drug development, the compounds we handle are often novel, with toxicological profiles that may not be fully elucidated. 1,4-Diphenoxybutane, while not classified as hazardous under the 2012 OSHA Hazard Communication Standard, demands a protocol of informed prudence.[1] This guide is structured to move beyond mere compliance, fostering a deep-seated understanding of the material's nature and the causality behind each safety recommendation. For researchers, scientists, and development professionals, the ultimate goal is not just to prevent incidents but to create a self-validating system of safety that becomes second nature in the laboratory environment.

Section 1: Hazard Identification and Risk Profile

While this compound is not currently classified as a hazardous chemical by OSHA, this does not imply an absence of risk.[1] The lack of extensive toxicological data necessitates treating it with a degree of caution appropriate for a novel chemical entity. The primary risks associated with similar, non-volatile organic solids in a laboratory setting often stem from inhalation of fine dust particles and direct skin or eye contact during handling procedures.

Key Considerations:

-

Inhalation: Although it is a solid, fine powders can be aerosolized during weighing and transfer, posing a potential inhalation risk.

-

Dermal and Eye Contact: Direct contact with the skin or eyes can cause irritation.[1][2] It is prudent to assume this possibility and take appropriate preventative measures.

-

Ingestion: Accidental ingestion is a risk if proper hygiene is not followed.[1]

General Properties of Ethers:

While this compound is a solid, it belongs to the ether family of compounds. Many ethers are known to form explosive peroxides over time, especially when exposed to light and air.[3][4] Although this is more common with liquid ethers, it is a chemical property of the functional group that warrants consideration for long-term storage protocols.

| Hazard Parameter | Associated Risk & Rationale |

| GHS Classification | Not classified as hazardous under 29 CFR 1910.1200.[1] This reduces immediate concern for acute toxicity but does not eliminate the need for standard chemical hygiene. |

| Inhalation (Dust) | Fine particulates can be irritating to the respiratory tract. The causality for using ventilated enclosures is to prevent aerosolized powder from entering the breathing zone. |

| Skin/Eye Contact | Assumed to be a potential irritant based on general chemical principles.[1][2] Protective gloves and eyewear are mandated to prevent direct contact. |

| Chemical Reactivity | Incompatible with strong oxidizing agents.[1] The underlying principle is to prevent exothermic or uncontrolled reactions. |

| Thermal Decomposition | When heated to decomposition, it can emit carbon monoxide and carbon dioxide.[1] This necessitates working in a well-ventilated area, especially for reactions at elevated temperatures. |

Section 2: The Hierarchy of Controls: A Framework for Intrinsic Safety

Effective laboratory safety is not merely about personal protective equipment (PPE). It is a systematic approach that prioritizes the most effective control measures. This "Hierarchy of Controls" is a foundational concept in industrial hygiene and provides a logical framework for managing risk when handling any chemical, including this compound.

Caption: The Hierarchy of Controls prioritizes the most effective safety measures.

-

Elimination & Substitution: In a research context where this compound is the specific molecule of interest, these controls are generally not applicable.

-

Engineering Controls: This is the most critical layer of protection. All handling of this compound powder should occur within a certified chemical fume hood or a ventilated balance enclosure.[5] This physically removes airborne particles from the user's breathing zone.

-

Administrative Controls: These are the procedures and practices that minimize exposure. This includes developing and adhering to Standard Operating Procedures (SOPs), providing thorough training for all personnel, and ensuring clear and accurate labeling of all containers.

-

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is essential but should never be the sole reliance for safety.

Section 3: Standard Operating Procedure (SOP) for Safe Handling

This SOP is designed as a self-validating workflow. Each step includes checks to ensure the safety system is functioning correctly before proceeding.

1. Pre-Handling Verification:

- Step 1.1: Confirm that the chemical fume hood has a current certification sticker and that the airflow monitor indicates normal operation.

- Step 1.2: Locate the nearest safety shower and eyewash station.[6] Ensure the access path is unobstructed.

- Step 1.3: Assemble all necessary PPE:

- ANSI-approved safety glasses or chemical splash goggles.[5]

- Nitrile gloves (double-gloving is recommended for extended procedures).[5]

- A buttoned, flame-resistant lab coat.[7]

- Full-length pants and closed-toe shoes are mandatory in the laboratory area.[5]

- Step 1.4: Prepare the designated work area within the fume hood by lining it with absorbent bench paper.

- Step 1.5: Ensure a chemical spill kit and appropriate waste containers are readily accessible.

2. Weighing and Transfer of Solid this compound:

- Step 2.1: Don all required PPE before opening the primary container.

- Step 2.2: Perform all weighing and transfer operations deep within the fume hood to ensure containment of any dust.

- Step 2.3: Use a spatula or scoop to carefully transfer the solid to a tared weigh boat or directly into the reaction vessel. Avoid any actions that could generate dust, such as dropping or vigorous scraping.

- Step 2.4: Once the desired amount is measured, securely close the primary container of this compound.

- Step 2.5: If transferring to a reaction vessel, add the solvent slowly to wet the solid and prevent it from becoming airborne.

3. Post-Handling Procedures:

- Step 3.1: Carefully wipe down the spatula, weigh boat, and any other contaminated equipment with a damp cloth or towel, and dispose of it as solid chemical waste.

- Step 3.2: Wipe down the work surface inside the fume hood. Dispose of the absorbent bench paper in the solid waste container.

- Step 3.3: Remove gloves using the proper technique (peeling one off with the other) to avoid skin contamination and dispose of them in the designated waste bin.

- Step 3.4: Wash hands thoroughly with soap and water immediately after handling the compound, even if gloves were worn.[5][7]

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency is critical. All personnel must be familiar with these procedures before beginning work.

Personal Exposure:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][2] Seek medical attention.

-

Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[1][2] Remove contaminated clothing. If irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air immediately.[1][2][7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and drink plenty of water.[1][8] Seek immediate medical attention.

Spill Response:

The appropriate response to a spill depends on its scale.

Caption: A decision tree for responding to a this compound spill.

Section 5: Storage and Incompatibility

Proper storage is crucial for maintaining the integrity of the chemical and ensuring safety.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from heat, sparks, and open flames.

-

Incompatible Materials: Keep separate from strong oxidizing agents.[1]

-

Labeling: Ensure all containers are clearly labeled with the chemical name, date received, and any relevant hazard information. For ether compounds, it is good practice to also label with the date opened to monitor for potential peroxide formation over long periods.[4][5]

Conclusion: Fostering a Proactive Safety Culture

The safe handling of this compound, like any laboratory chemical, is predicated on a foundation of knowledge, preparation, and consistent adherence to established protocols. By understanding the "why" behind each safety measure—from the fundamental principles of the Hierarchy of Controls to the specific steps of an emergency response—researchers can move beyond rote compliance. This guide serves as a technical resource to empower scientists and drug development professionals to build and maintain a self-validating culture of safety, ensuring that groundbreaking research can be conducted responsibly and without incident.

References

-

Ethers | Health & Safety | Health and Safety Department. (n.d.). Retrieved from [Link]

-

Diethyl Ether. (n.d.). Purdue University Environmental Health and Safety. Retrieved from [Link]

-

Diethyl Ether - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. Retrieved from [Link]

-

Diethyl Ether. (2014, July 21). University of Washington Environmental Health & Safety. Retrieved from [Link]

-

Safety Data Sheet - 1,4-Diethoxybenzene. (2025, September 5). Thermo Fisher Scientific. Retrieved from [Link]

-

Standard Operating Procedure for the use of 1,4-Dioxane. (n.d.). Western Carolina University. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 4. ehs.wisc.edu [ehs.wisc.edu]

- 5. purdue.edu [purdue.edu]

- 6. wcu.edu [wcu.edu]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 1,4-Diphenoxybutane: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 1,4-diphenoxybutane, a symmetrical diaryl ether. While not a household name in the chemical lexicon, this molecule presents an interesting case study in classical ether synthesis and holds potential in various fields, from polymer science to materials research. This document delves into the historical context of its synthesis, its physicochemical properties, detailed experimental protocols for its preparation, and a prospective look at its applications. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound.

Introduction and Historical Context

The story of this compound is intrinsically linked to the broader history of ether synthesis. The preparation of ethers dates back to the 13th century, with early methods involving the acid-catalyzed dehydration of alcohols. However, the deliberate and controlled synthesis of ethers, particularly unsymmetrical and more complex ethers, was revolutionized in 1850 by Alexander Williamson. The Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, remains a cornerstone of organic chemistry and is the most common method for preparing ethers like this compound.[1]

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis falls under the well-established principles of the Williamson ether synthesis. It is likely that this compound was first prepared as a straightforward example of a bis-ether or as part of broader studies into the properties of homologous series of diaryl ethers. Further development in ether synthesis, such as the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide, provided an alternative, albeit often more strenuous, route to diaryl ethers.[2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈O₂ | [3] |

| Molecular Weight | 242.31 g/mol | [3] |

| Melting Point | 99 °C | [4] |

| Boiling Point | Not available | |

| Appearance | White plate crystals | [4] |

| SMILES | C1=CC=C(C=C1)OCCCCOC2=CC=CC=C2 | [3] |

| InChIKey | PMVVWYMWJBCMMI-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 4.3 | [3] |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is a modification of the Williamson ether synthesis, reacting phenol with a 1,4-dihaloalkane in the presence of a base.

Reaction Pathway: Williamson Ether Synthesis

The synthesis proceeds via a double SN2 reaction. In the first step, a phenoxide ion, generated by deprotonating phenol with a strong base, acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,4-dichlorobutane, displacing a chloride ion. This is followed by a second deprotonation and subsequent intramolecular cyclization is statistically unlikely due to the chain length, favoring the intermolecular reaction with another phenoxide ion to form the final product.

Detailed Experimental Protocol

The following protocol is adapted from a patented industrial process, demonstrating a high-yield synthesis of this compound.[4]

Materials:

-

1,4-Dichlorobutane (1.0 mol)

-

Phenol (2.0 mol)

-

Sodium Hydroxide (NaOH) (2.2 mol)

-

Water

-

Toluene (as solvent)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, optional but recommended)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add phenol, water, and a catalytic amount of phase-transfer catalyst.

-

Base Addition: While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide from the dropping funnel. The addition should be exothermic, and the temperature may be controlled with an ice bath if necessary.

-

Addition of Dihaloalkane: After the base has been added and the phenoxide has formed, add 1,4-dichlorobutane dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with toluene (or another suitable organic solvent like diethyl ether). Combine the organic layers.

-

Washing: Wash the combined organic layers with a dilute NaOH solution to remove any unreacted phenol, followed by washing with brine until the aqueous layer is neutral.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield white, plate-like crystals of this compound. A reported yield for a similar process is 83.9%.[4]

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons: The protons on the two phenyl groups will appear in the aromatic region (δ 6.8-7.3 ppm). The protons ortho to the ether linkage will likely be the most shielded, appearing further upfield, while the para protons will be the most deshielded. The signal will likely be a complex multiplet.

-

Methylene Protons (α to Oxygen): The four protons on the carbons directly attached to the oxygen atoms (O-CH₂ -) will be deshielded by the electronegative oxygen and are expected to appear as a triplet around δ 4.0 ppm.[5]

-

Methylene Protons (β to Oxygen): The four protons on the internal carbons of the butane chain (-CH₂-C H₂-) will be less deshielded and are expected to appear as a quintet (or a multiplet) around δ 1.9-2.0 ppm.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the symmetry of the molecule.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons.

-

Methylene Carbons (α to Oxygen): The carbons directly attached to the oxygen atoms (O-C H₂-) will be deshielded and are expected to have a chemical shift in the range of δ 67-68 ppm.[1]

-

Methylene Carbons (β to Oxygen): The internal carbons of the butane chain (-CH₂-C H₂-) will be less deshielded and are expected to appear around δ 26-27 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorptions for the functional groups present.

-

C-O-C Stretching: A strong, characteristic absorption for the aryl-alkyl ether C-O-C asymmetric stretching will be present in the region of 1240-1260 cm⁻¹. A symmetric stretching band will appear around 1020-1050 cm⁻¹.[8]

-

Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene rings.

-

Aromatic C-H Stretching: A sharp absorption just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) corresponds to the sp² C-H bonds of the aromatic rings.[9]

-

Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the sp³ C-H bonds of the butane chain.[9]

-

Aromatic C-H Bending: Out-of-plane (OOP) bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. For a monosubstituted ring, strong absorptions are expected around 690-710 cm⁻¹ and 730-770 cm⁻¹.

Potential Applications

While specific, large-scale industrial or pharmaceutical applications of this compound are not widely documented, its structure suggests potential utility in several areas.

Monomer for Polymer Synthesis

The presence of two aromatic rings and a flexible aliphatic linker makes this compound a candidate as a monomer for the synthesis of specialty polymers. It could be incorporated into polyesters, polyamides, or polyimides to impart flexibility and modify properties such as solubility and thermal stability. For instance, derivatives of this compound have been used to create high-temperature and organosoluble poly(amide-imide)s.[2] The flexible butane chain can lower the glass transition temperature and improve the processability of otherwise rigid polymer backbones.

Chemical Intermediate

This compound can serve as a scaffold for the synthesis of more complex molecules. The aromatic rings can be functionalized through electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, to introduce new functional groups. For example, it has been used as a starting material in the synthesis of 1,4-bis(4-benzoylphenoxy)butane.[4] These derivatives could then be used as building blocks for pharmaceuticals, liquid crystals, or other advanced materials.

Drug Development and Medicinal Chemistry

The diaryl ether motif is present in a number of biologically active compounds. While there is no specific documented pharmacological activity for this compound itself, it could serve as a lead compound or a spacer in the design of new drug candidates. The flexible four-carbon chain could be used to link two pharmacophores at an optimal distance for binding to a biological target. The lipophilic nature of the molecule would also influence its pharmacokinetic properties.

Safety and Toxicology

-

Phenol: Phenol is corrosive and toxic. Exposure can cause severe skin burns, eye damage, and systemic toxicity.

-

1,4-Dichlorobutane: This compound is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation.

-

General Handling: As with all chemicals in a laboratory setting, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Given the lack of specific data, it should be assumed that this compound may be an irritant to the skin, eyes, and respiratory tract. Ingestion should be avoided. A comprehensive safety data sheet (SDS) should be consulted if available from a commercial supplier.

Conclusion